molecular formula C12H14ClN3O B2736619 N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine CAS No. 790263-59-1

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

Cat. No. B2736619
CAS RN: 790263-59-1
M. Wt: 251.71
InChI Key: XAUJKMDBSWUKHM-UHFFFAOYSA-N
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Description

“N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine” is a chemical compound that has been studied for its potential antiviral activity . It is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . The compound is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization .


Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, conversion of this intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of “N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine” was confirmed by NMR, IR, and elemental analysis . The compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The final step involves a nucleophilic attack of the amines .

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the available literature, it is known that the compound has shown certain anti-tobacco mosaic virus activity . The importance of suitably substituted aryl substituents was evident when the inhibitory activity of certain derivatives was compared with that of others with an unsubstituted phenyl ring, which showed much lower activity .

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJKMDBSWUKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

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